molecular formula C11H14O2 B1360294 Ethyl 3,4-dimethylbenzoate CAS No. 33499-44-4

Ethyl 3,4-dimethylbenzoate

Cat. No.: B1360294
CAS No.: 33499-44-4
M. Wt: 178.23 g/mol
InChI Key: GTXUIKILNLXONM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dimethylbenzoate can be synthesized through the esterification of 3,4-dimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the mixture under reflux to drive the equilibrium towards ester formation and remove the water produced during the reaction.

Industrial Production Methods

In an industrial setting, the esterification process can be carried out in large reactors with continuous removal of water to increase yield. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water. Additionally, the reaction can be catalyzed by solid acid catalysts to facilitate easier separation and recycling of the catalyst.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 3,4-dimethylbenzoic acid and ethanol.

    Reduction: 3,4-dimethylbenzyl alcohol.

Scientific Research Applications

Ethyl 3,4-dimethylbenzoate has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,4-dimethylbenzoate is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties compared to other benzoic acid esters. These substitutions can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct in its applications and behavior in chemical reactions .

Biological Activity

Ethyl 3,4-dimethylbenzoate (EDMB) is an organic compound categorized as an ester, derived from benzoic acid. Its potential biological activities have garnered attention in various fields, including pharmacology and environmental science. This article will delve into the biological activity of EDMB, summarizing key research findings, case studies, and relevant data.

  • Chemical Formula : C11H14O2
  • CAS Number : 33499-44-4
  • Molecular Weight : 178.23 g/mol
  • Structure : this compound features a benzoate moiety with two methyl groups at the 3 and 4 positions and an ethyl ester functional group.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated that esters of benzoic acid can inhibit the growth of various bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic processes.

Anti-inflammatory Effects

Compounds related to EDMB have shown anti-inflammatory effects in several studies. For example, certain benzoate derivatives have been reported to reduce inflammation markers in animal models. This suggests that EDMB may possess similar properties, potentially contributing to therapeutic applications in inflammatory diseases.

Case Studies

  • Cell Viability and Oxidative Stress : A study on a related compound demonstrated that treatment with ethyl 3,4-dihydroxybenzoate improved cell viability under hypoxic conditions by enhancing antioxidant enzyme levels and reducing protein oxidation. This suggests that EDMB could similarly enhance cellular resilience against oxidative stress .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various benzoate esters against common pathogens. Results indicated that compounds like EDMB exhibited moderate inhibitory effects on bacterial growth, supporting its potential use as a natural preservative .

Data Summary

Biological ActivityEffect ObservedReference
AntioxidantIncreased cell viability under hypoxia
AntimicrobialModerate growth inhibition of bacteria
Anti-inflammatoryReduced inflammation markers

Research Findings

Recent advancements in drug discovery have highlighted the importance of structural optimization of compounds like EDMB. The iterative process of enhancing biological activity through chemical modifications has led to the development of more potent derivatives with improved efficacy against specific targets such as cyclin-dependent kinases (CDKs), which are crucial in cancer therapy .

Properties

IUPAC Name

ethyl 3,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11(12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXUIKILNLXONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187135
Record name Benzoic acid, 3,4-dimethyl-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33499-44-4
Record name Benzoic acid, 3,4-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33499-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4-dimethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033499444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3,4-DIMETHYLBENZOATE
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